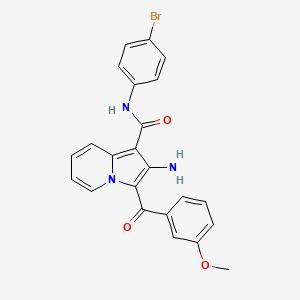

![molecular formula C16H19N3O3 B2462178 ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate CAS No. 477871-03-7](/img/structure/B2462178.png)

ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate, also known as ethyl benzylcyanoacetohydrazide (EBCAH), is an organic compound that is used as a reagent for the synthesis of various compounds. It is a colorless solid that is soluble in organic solvents. It is also known to have a wide range of applications in the scientific research field. In

科学的研究の応用

- Researchers have explored the incorporation of a well-known drug, benzocaine, with a cyanoacetamide function to synthesize ethyl 4-cyanoacetamido benzoate. This synthetic intermediate serves as a precursor for various scaffolds containing the benzocaine core, including triazine, pyridone, thiazolidinone, thiazole, and thiophene derivatives .

- The formation of thiazolidinone derivatives from ethyl 4-(2-cyanoacetamido) benzoate has been achieved through reactions with thioglycolic acid. Additionally, nucleophilic attack of the carbanion of ethyl 4-(2-cyanoacetamido) benzoate on phenylisothiocyanate led to the formation of non-isolated potassium sulfide salts .

- Ethyl (3E)-2-benzyl-3-[(2-cyanoacetamido)imino]butanoate has been evaluated for its antibacterial properties against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). Ampicillin was used as a reference drug for comparison. The compound’s effectiveness against multidrug-resistant bacteria is particularly relevant, given the emerging resistance to existing antibiotics .

- Researchers have investigated the DNA-binding capabilities of the synthesized compounds. A DNA/methyl–green colorimetric assay was performed to assess their interactions with DNA .

- Molecular docking studies were conducted to screen the newly synthesized compounds. The compound 28b showed promising antibacterial activity against S. aureus proteins (1jij, 2xct, 2w9s, and 3t07) using MOE software .

- Ethyl butanoate, a related compound, is well-known for its value as a flavor chemical in the food industry. It occurs naturally in many fermented foods and is in high demand .

Synthetic Intermediates and Scaffold Formation

Antibacterial Activity

DNA-Binding Properties

Theoretical Studies and Molecular Docking

Flavor Constituent

特性

IUPAC Name |

ethyl (3E)-2-benzyl-3-[(2-cyanoacetyl)hydrazinylidene]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-3-22-16(21)14(11-13-7-5-4-6-8-13)12(2)18-19-15(20)9-10-17/h4-8,14H,3,9,11H2,1-2H3,(H,19,20)/b18-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVGCEFBOCABFK-LDADJPATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)C(=NNC(=O)CC#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(CC1=CC=CC=C1)/C(=N/NC(=O)CC#N)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromospiro[chromane-2,1'-cyclobutan]-4-ol](/img/structure/B2462106.png)

![N-(3-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2462107.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2462108.png)

![methyl 3-(morpholine-4-carbonyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B2462111.png)

![{[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2462113.png)